8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 476480-61-2
VCID: VC16168988
InChI: InChI=1S/C21H23N5O2/c1-4-25(5-2)20-22-18-17(19(27)23-21(28)24(18)3)26(20)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3,(H,23,27,28)
SMILES:
Molecular Formula: C21H23N5O2
Molecular Weight: 377.4 g/mol

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 476480-61-2

Cat. No.: VC16168988

Molecular Formula: C21H23N5O2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione - 476480-61-2

Specification

CAS No. 476480-61-2
Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol
IUPAC Name 8-(diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C21H23N5O2/c1-4-25(5-2)20-22-18-17(19(27)23-21(28)24(18)3)26(20)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,4-5,13H2,1-3H3,(H,23,27,28)
Standard InChI Key QLNUWZDSGDACGH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)NC(=O)N2C

Introduction

The compound 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine class. It incorporates a naphthalene ring and a diethylamino group, which are significant for its chemical and biological properties. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its unique structure and potential applications.

Synthesis and Preparation

The synthesis of purine derivatives often involves multi-step reactions starting from simpler purine bases. The incorporation of naphthalene and diethylamino groups requires specific conditions and reagents to ensure the desired substitution pattern. Common methods include nucleophilic substitution reactions and alkylation reactions.

Biological Activity and Potential Applications

Purine derivatives are known for their diverse biological activities, including acting as enzyme inhibitors, receptor agonists, or antagonists. The specific biological activity of 8-(Diethylamino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its interactions with biological targets, which could be influenced by the naphthalene and diethylamino groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator